molecular formula C12H17N B12652389 N,N-Dimethyl-p-vinylphenethylamine CAS No. 73431-52-4

N,N-Dimethyl-p-vinylphenethylamine

Cat. No.: B12652389
CAS No.: 73431-52-4
M. Wt: 175.27 g/mol
InChI Key: OHDSHGBRKMRPHC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-vinylphenethylamine is an organic compound with the chemical formula C12H17N It is a derivative of phenethylamine, where the amino group is substituted with two methyl groups and a vinyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-p-vinylphenethylamine typically involves the alkylation of p-vinylphenethylamine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form N,N-dimethyl-p-ethylphenethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N,N-Dimethyl-p-ethylphenethylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N-Dimethyl-p-vinylphenethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-p-vinylphenethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, leading to changes in their activity and subsequent physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain.

Comparison with Similar Compounds

  • N,N-Dimethyl-p-phenylenediamine
  • N,N-Dimethyl-p-ethylphenethylamine
  • N,N-Dimethyl-p-methylphenethylamine

Comparison: N,N-Dimethyl-p-vinylphenethylamine is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This vinyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

73431-52-4

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-(4-ethenylphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H17N/c1-4-11-5-7-12(8-6-11)9-10-13(2)3/h4-8H,1,9-10H2,2-3H3

InChI Key

OHDSHGBRKMRPHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C=C

Origin of Product

United States

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